molecular formula C21H17N3O3S B2680008 N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide CAS No. 2034254-33-4

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

Cat. No.: B2680008
CAS No.: 2034254-33-4
M. Wt: 391.45
InChI Key: TVHXISRYCARWET-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. Oxalamide compounds are a subject of interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds. This compound features a 2-cyanophenyl group and a complex hydroxy-arylthiophene ethyl chain, which may contribute to its properties and binding affinity for specific biological targets. Research into structurally related oxalamide compounds shows their investigation as potential inhibitors of viral oncoproteins, such as the High-Risk Human Papillomavirus (HR HPV) E6 protein . The E6 oncoprotein plays a critical role in cervical cancer pathogenesis by degrading tumor suppressor p53 . In-silico screening and molecular docking studies are commonly employed to identify and optimize small molecules like oxalamides that can block this protein-protein interaction . Consequently, this compound is provided as a valuable chemical tool for researchers exploring novel therapeutic interventions in oncology and virology. The product is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c22-11-16-3-1-2-4-18(16)24-21(27)20(26)23-12-19(25)15-7-5-14(6-8-15)17-9-10-28-13-17/h1-10,13,19,25H,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHXISRYCARWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 2-cyanophenylamine, undergoes a reaction with oxalyl chloride to form the corresponding oxalamide intermediate.

    Introduction of the Hydroxyphenyl Group: The oxalamide intermediate is then reacted with 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable it to act as an intermediate in organic synthesis, facilitating the development of new compounds with tailored properties.

Biological Research

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may inhibit microbial growth by interfering with specific enzymes or receptors through hydrogen bonding and π-π interactions with aromatic amino acids.
  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Medicinal Chemistry

In medicinal chemistry, N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide is investigated for its pharmacological properties. Its structural features imply that it could interact with various biological targets, making it a candidate for drug development.

Industrial Applications

The unique chemical properties of this compound may also find applications in developing new materials, including polymers and coatings. Its reactivity can be harnessed to create materials with specific functionalities.

The following table summarizes the biological activities associated with this compound:

Biological ActivityEffectReference
IL-17 ModulationInhibition in vitro
Cytotoxicity against cancer cellsInduced apoptosis
Antimicrobial activityInhibition of microbial growth

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antimicrobial effects against various bacterial strains, indicating a pathway for developing new antibiotics.
  • Cytotoxic Effects on Cancer Cells : In vitro assays revealed that compounds with similar structures induced apoptosis in multiple cancer cell lines, suggesting that this compound may share these properties.
  • Research on Cytokine Production : Investigations into cytokine modulation showed that compounds similar to this oxalamide could significantly inhibit IL-17 production in human immune cells, providing insights into potential treatments for autoimmune diseases.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Substituent Effects

Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 2-cyanophenyl 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl - Cyanophenyl (electron-withdrawing)
- Thiophene (sulfur-mediated interactions)
- Hydroxyl group (polarity)
N/A
S336 (FEMA 4233) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl - Methoxy groups (electron-donating)
- Pyridine (aromatic, basic)
- Approved umami flavoring agent
Compound 16 () 4-(4-hydroxybenzoyl)phenyl 4-methoxyphenethyl - Hydroxybenzoyl (hydrogen bonding)
- Methoxy (lipophilicity)
- 23% dimerization during synthesis
Compound 1c () 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl - Halogens (lipophilicity)
- Trifluoromethyl (metabolic stability)
- High melting point (260–262°C)
GMC-1 () 4-bromophenyl 1,3-dioxoisoindolin-2-yl - Bromine (steric bulk)
- Isoindoline-dione (cyclic imide)
- Antimicrobial focus

Key Observations :

  • Heterocycles : Thiophene in the target compound may enhance lipophilicity compared to pyridine in S336 or pyrazine derivatives (), influencing membrane permeability .
  • Polarity: The hydroxyl group in the target compound increases hydrophilicity relative to non-polar analogs like GMC-1 or halogenated derivatives .

Physicochemical and Functional Properties

  • Melting Points: Halogenated derivatives (e.g., Compound 1c) exhibit higher melting points (>260°C) due to strong intermolecular forces, whereas the target compound’s hydroxyl and cyano groups may result in a moderate melting point (~200–250°C) .
  • Solubility: The hydroxyl group improves aqueous solubility compared to non-polar analogs like GMC-1, but the thiophene and cyanophenyl groups may reduce it relative to S336’s pyridine and methoxybenzyl groups .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas trifluoromethyl groups (Compound 1c) or pyridine (S336) enhance stability .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide, with the CAS number 2034254-33-4, is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features, including a cyano group, hydroxyl group, and thiophene moiety, has attracted significant interest in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of this compound is C21H17N3O3SC_{21}H_{17}N_{3}O_{3}S, with a molecular weight of 391.4 g/mol. The structural representation highlights the functional groups that contribute to its biological activity:

FeatureDescription
Molecular Formula C21H17N3O3SC_{21}H_{17}N_{3}O_{3}S
Molecular Weight 391.4 g/mol
Functional Groups Cyano, Hydroxyl, Thiophene

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects on human cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study on related oxalamide derivatives reported IC50 values indicating potent cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines. The most active compounds exhibited IC50 values as low as 21.1 μM for MCF-7 cells, suggesting a promising therapeutic potential in oncology .
  • Enzyme Inhibition : Research into enzyme inhibitors has highlighted the potential of oxalamide derivatives to act as selective inhibitors for enzymes involved in metabolic disorders. For example, studies have shown that modifications to the oxalamide structure can enhance selectivity for α-glucosidase over α-amylase, which is crucial for developing treatments for diabetes .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to active sites through hydrogen bonding and π-π interactions, which are critical for its biological activity .

Summary of Biological Activities

Activity TypeFindings
Antimicrobial Significant inhibition of microbial growth
Anticancer Cytotoxic effects on MCF-7 and HCT116 cells
Enzyme Inhibition Selective inhibition of α-glucosidase
Molecular Docking Strong binding affinity to target proteins

Q & A

What are the recommended synthetic routes and critical steps for synthesizing N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide?

Answer:
The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. For example, in analogous compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide ( ), the general procedure includes:

Amine Activation : Reacting the primary amine (e.g., 2-cyanophenylamine) with oxalyl chloride or ethyl chlorooxalate in dichloromethane (DCM) under anhydrous conditions.

Coupling : Introducing the secondary amine (e.g., 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine) in the presence of a base like triethylamine (TEA) to facilitate nucleophilic attack.

Purification : Isolation via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >90% purity .
Critical Steps :

  • Strict control of reaction stoichiometry to minimize dimerization (observed in , where dimer content reached 23%).
  • Use of anhydrous solvents and inert atmosphere to prevent hydrolysis of intermediates.

How can spectroscopic methods confirm the structure of this compound?

Answer:
Key analytical techniques include:

  • ¹H/¹³C NMR : Identify protons and carbons in the aromatic (e.g., thiophen-3-yl at δ 7.2–7.5 ppm), cyanophenyl (δ ~8.0 ppm), and hydroxyethyl (δ ~4.5 ppm) moieties. For example, oxalamide carbonyls typically appear at δ 160–165 ppm in ¹³C NMR .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~430–450, depending on substituents) and detect impurities (e.g., reported 97.7% purity via HPLC).
  • FT-IR : Validate functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

How can solubility and stability be assessed under experimental conditions?

Answer:

  • Solubility : Test in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or nephelometry. For example, polar aprotic solvents like DMSO are often preferred for oxalamides due to hydrogen-bonding interactions .
  • Stability :
    • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (e.g., used reverse-phase HPLC with C18 columns).
    • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Scaffold Variation : Synthesize analogs with modified substituents (e.g., replacing thiophen-3-yl with furan or pyridine rings) to evaluate electronic/steric effects. demonstrated that substituting thiophene rings altered bioactivity in dopamine receptor studies.

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For instance, oxalamides in were screened as HIV entry inhibitors.

Computational Modeling : Use density functional theory (DFT) or molecular docking (e.g., AutoDock Vina) to correlate substituent properties (logP, polar surface area) with activity .

What strategies are effective for identifying biological targets and mechanisms of action?

Answer:

  • Target Deconvolution :
    • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., highlighted thiophene derivatives as kinase inhibitors).
    • CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound activity.
  • Mechanistic Studies :
    • Enzyme Kinetics : Measure IC₅₀ values for enzyme inhibition (e.g., cytochrome P450 assays in ).
    • Cellular Imaging : Fluorescence tagging to track cellular localization (e.g., mitochondrial vs. nuclear uptake) .

How can pharmacokinetic properties (e.g., bioavailability) be optimized?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the hydroxyethyl moiety) to enhance membrane permeability. described sulfonate salts to improve solubility.
  • Formulation Studies : Test nanoemulsions or liposomal encapsulation to increase bioavailability.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., cytochrome P450 metabolism in ) and block degradation pathways .

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